molecular formula C25H20Cl2N2O4 B11993794 [7,9-Dichloro-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone CAS No. 303104-57-6

[7,9-Dichloro-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone

Cat. No.: B11993794
CAS No.: 303104-57-6
M. Wt: 483.3 g/mol
InChI Key: PWOGYUGETJCDTK-UHFFFAOYSA-N
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Description

7,9-Dichloro-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone is a complex organic compound with the molecular formula C25H20Cl2N2O4 This compound is characterized by its unique structure, which includes a pyrazolo[1,5-C][1,3]benzoxazine core substituted with dichloro and methoxyphenyl groups

Preparation Methods

The synthesis of 7,9-Dichloro-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-C][1,3]benzoxazine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the dichloro groups: Chlorination reactions are carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the methoxyphenyl groups: This step involves the use of methoxyphenyl derivatives and coupling reactions facilitated by catalysts like palladium.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as microwave irradiation or flow chemistry.

Chemical Reactions Analysis

7,9-Dichloro-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7,9-Dichloro-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7,9-Dichloro-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 7,9-Dichloro-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone include:

The uniqueness of 7,9-Dichloro-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

303104-57-6

Molecular Formula

C25H20Cl2N2O4

Molecular Weight

483.3 g/mol

IUPAC Name

[7,9-dichloro-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C25H20Cl2N2O4/c1-31-17-7-3-14(4-8-17)21-13-22-19-11-16(26)12-20(27)24(19)33-25(29(22)28-21)23(30)15-5-9-18(32-2)10-6-15/h3-12,22,25H,13H2,1-2H3

InChI Key

PWOGYUGETJCDTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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